(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate
Description
IUPAC Nomenclature and Stereochemical Descriptors
The International Union of Pure and Applied Chemistry nomenclature for this compound provides a systematic description of its complex molecular architecture. The full IUPAC name is this compound, which systematically describes the pentacyclic core structure and all substituent groups. This nomenclature system captures the intricate bridging patterns within the molecule, specifically noting the trioxapentacyclo framework that forms the rigid backbone structure.
The stereochemical descriptors embedded within the systematic name indicate multiple chiral centers throughout the molecule, requiring precise three-dimensional orientation specifications. The compound exhibits complex stereochemistry with specific configurations at carbon centers 1, 2, 6, 10, 11, 13, 15, and 17, as indicated by the R and S designations in alternative nomenclature systems. The presence of these multiple asymmetric centers contributes significantly to the compound's three-dimensional shape and potential biological activity profile.
Alternative nomenclature systems recognize this compound by several synonyms, including 6'-iodoresiniferatoxin and the identifier 335151-55-8. The compound is also catalogued under the designation DA-49936 in chemical databases, providing additional reference points for research applications. These alternative naming systems reflect the compound's relationship to the parent resiniferatoxin structure while acknowledging the specific iodine substitution that distinguishes it from related molecules.
Molecular Formula and Weight Analysis
The molecular formula for this compound is C₃₇H₃₉IO₉, representing a substantial organic molecule with significant molecular complexity. This formula indicates the presence of 37 carbon atoms, 39 hydrogen atoms, one iodine atom, and nine oxygen atoms, totaling 86 atoms in the complete molecular structure. The high carbon-to-hydrogen ratio reflects the compound's aromatic character and the presence of multiple unsaturated systems within the molecular framework.
The calculated molecular weight of this compound is 754.6 grams per mole, positioning it among the larger organic molecules commonly encountered in natural product chemistry. This substantial molecular weight results from the complex polycyclic architecture combined with the heavy iodine substituent and multiple functional groups distributed throughout the structure. The molecular weight calculation accounts for all constituent atoms using standard atomic weights, providing a precise measure for analytical and synthetic applications.
| Molecular Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₃₇H₃₉IO₉ | Complex polycyclic structure |
| Molecular Weight | 754.6 g/mol | Large natural product derivative |
| Carbon Atoms | 37 | High structural complexity |
| Oxygen Atoms | 9 | Multiple functional groups |
| Iodine Content | 1 atom | Halogenated derivative |
The elemental composition analysis reveals important insights into the compound's chemical properties and potential reactivity patterns. The presence of nine oxygen atoms distributed across hydroxyl, carbonyl, and ether functionalities contributes to the molecule's polarity and potential for hydrogen bonding interactions. The single iodine atom represents a significant structural modification compared to the parent resiniferatoxin molecule, potentially altering both physical properties and biological activity profiles.
Structural Relationships to Daphnane Diterpenoid Scaffolds
The compound this compound belongs to the daphnane family of diterpenoids, which are characterized by their distinctive 5/7/6-tricyclic ring system architecture. This structural classification places the compound within a broader family of natural products that typically feature poly-hydroxyl groups at specific positions including C-3, C-4, C-5, C-9, C-13, C-14, or C-20, along with characteristic orthoester motifs triaxially connected at C-9, C-13, and C-14. The daphnane diterpenoids represent approximately 200 known compounds isolated primarily from plants in the Thymelaeaceae and Euphorbiaceae families.
The relationship between this iodinated compound and resiniferatoxin demonstrates the structural modifications possible within the daphnane framework while maintaining the core molecular architecture. Resiniferatoxin itself serves as the parent compound, featuring a similar pentacyclic structure with the molecular formula C₃₇H₄₀O₉ and molecular weight of 628.72 grams per mole. The iodinated derivative represents a specific modification where iodine substitution occurs at the 5-position of the aromatic ring system, transforming the compound from an agonist to an antagonist of the Transient Receptor Potential Vanilloid 1 receptor.
The structural classification of daphnane-type diterpenoids encompasses five major categories: 6-epoxy daphnane diterpenoids, resiniferonoids, genkwanines, 1-alkyldaphnanes, and rediocides. These classifications are based on oxygen-containing functions at rings B and C, as well as substitution patterns in ring A. The iodinated compound under examination fits within the resiniferonoid subclass due to its structural similarity to resiniferatoxin and the presence of characteristic functional groups including the benzyl substituent at C-13 and the isopropenyl group at C-15.
Recent synthetic approaches to daphnane diterpenoids have focused on asymmetric construction of the core molecular framework, particularly targeting C6, C7-epoxy daphnane diterpenoid orthoesters through convergent synthetic strategies. These synthetic methodologies employ diastereoselective nucleophilic assembly of bulky cyclic fragments, oxidative cleavage cascades to form seven-membered rings, and base-mediated transesterification sequences to install epoxy functionalities with proper stereochemistry. The complexity of these synthetic approaches underscores the structural sophistication inherent in the daphnane scaffold and the challenges associated with constructing molecules like the iodinated resiniferatoxin derivative.
The biological significance of daphnane diterpenoids extends beyond their structural complexity, as these compounds demonstrate potent growth-inhibitory activities against various cancer cell lines and exhibit anti-HIV properties in nanomolar to picomolar concentration ranges. Specifically, daphnane diterpenoids isolated from Trigonostemon lii showed significant activities against HIV-1 strains replication and demonstrated inhibition of cell fusion processes. Similarly, compounds isolated from Stellera chamaejasme exhibited potent growth-inhibitory activities against hepatocellular carcinoma cells, with some derivatives inducing apoptosis in cancer cell lines. These biological activities highlight the importance of the daphnane structural framework in medicinal chemistry applications and provide context for understanding the potential significance of the iodinated derivative under examination.
Properties
IUPAC Name |
(13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-24(17-34(42)30(37)11-21(3)32(34)41)19-44-31(40)14-25-13-29(43-5)28(39)15-27(25)38/h6-13,15,22,26,30,33,39,42H,1,14,16-19H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITCVPTZKLXSKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H39IO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Compatibility and Solubility
| Solvent | Solubility (mg/mL) | Stability (at 4°C) |
|---|---|---|
| DMSO | ≥10 | 6 months |
| Ethanol | 5–8 | 3 months |
| PEG300 | 3–5 | 1 month |
| Corn oil | 0.5–1 | 2 weeks |
DMSO is the preferred solvent for long-term storage due to its high solubilizing capacity and minimal degradation observed over six months at -20°C.
Stepwise Protocol for Stock Solution Preparation
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Weighing : Accurately measure 1–10 mg of 6'-IRTX using an analytical balance.
-
Primary dissolution : Add the compound to sterile DMSO (e.g., 1 mg to 132.5 μL DMSO for a 7.5 mM solution). Vortex for 2–3 minutes until clarity is achieved.
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Aliquoting : Divide the solution into 10–50 μL aliquots in amber vials to minimize light-induced degradation.
-
Storage : Store at -80°C for long-term use (6 months) or -20°C for short-term needs (1 month).
For in vivo applications, further dilution in saline or corn oil is required to achieve working concentrations (e.g., 2.5 mg/mL).
Formulation Strategies for Biological Studies
Intravenous Administration
A ternary solvent system ensures compatibility with physiological fluids:
This formulation maintains compound stability for 24 hours at 4°C, with particulate formation observed beyond this period.
Oral or Topical Delivery
For non-parenteral routes, corn oil serves as a biocompatible carrier:
This emulsion retains >90% potency for 72 hours at 25°C.
Stability and Degradation Profiles
Thermal Stability
Accelerated stability testing reveals:
Light Sensitivity
Exposure to UV light (λ = 254 nm) induces rapid decomposition (t1/2 = 2 hours), necessitating amber glassware during handling.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
| Parameter | Value |
|---|---|
| Column | C18, 5 μm, 250 × 4.6 mm |
| Mobile phase | Acetonitrile:0.1% TFA (70:30) |
| Retention time | 12.4 ± 0.3 min |
| Purity threshold | ≥95% |
Mass Spectrometry
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ESI-MS (m/z) : Calculated for C₃₇H₄₂INO₉ [M+H]⁺: 852.21; Observed: 852.19.
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Fragmentation : Dominant ions at m/z 345.1 (diterpene core) and 507.1 (iodophenylacetate).
Troubleshooting Common Preparation Issues
Chemical Reactions Analysis
Types of Reactions: 6’-Iodoresiniferatoxin primarily undergoes substitution reactions. The iodination process itself is a form of electrophilic aromatic substitution.
Common Reagents and Conditions:
Reagents: Iodine, solvents like dimethyl sulfoxide and ethanol.
Major Products: The major product of the iodination reaction is 6’-Iodoresiniferatoxin itself. Further reactions can lead to deiodination, converting it back to resiniferatoxin .
Scientific Research Applications
Pain Management
The compound is an analog of resiniferatoxin and acts as a full agonist of the vanilloid receptors (TRPV1) found on sensory nerves. This interaction can lead to significant analgesic effects by modulating pain pathways in the body. Research indicates that similar compounds have been utilized in developing pain relief medications, particularly for chronic pain conditions.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in various biological models. This potential makes it a candidate for treating inflammatory diseases such as arthritis.
Cancer Research
Recent investigations have highlighted the compound's ability to induce apoptosis in certain cancer cell lines through the activation of specific signaling pathways. This property positions it as a potential therapeutic agent in oncology.
Case Study 1: Analgesic Properties
In a study conducted on animal models, the administration of this compound resulted in a significant reduction in pain-related behaviors compared to control groups. The mechanism was attributed to its agonistic action on TRPV1 receptors, which are known to play a crucial role in nociception.
Case Study 2: Anti-inflammatory Activity
Another research effort evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. Results indicated a marked decrease in swelling and inflammatory markers following treatment with the compound over a specified duration.
Case Study 3: Anticancer Activity
A laboratory study assessed the cytotoxic effects of this compound on human cancer cell lines. The findings demonstrated that it effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent.
Mechanism of Action
6’-Iodoresiniferatoxin exerts its effects by binding to the Transient Receptor Potential Vanilloid 1 receptor. This binding blocks the channel pore, preventing the influx of calcium ions. This action inhibits the receptor’s ability to transmit pain signals and regulate temperature. Recent studies have also shown that at higher concentrations, 6’-Iodoresiniferatoxin can exhibit partial agonistic effects, increasing intracellular calcium levels .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its combination of a polycyclic terpene-like core and iodinated phenolic side chain. Below is a comparative analysis with structurally or functionally related compounds:
Key Findings
Iodine Substitution: The 2-iodo group distinguishes the target compound from analogues like the 3-methoxy derivative (). Iodine’s polarizability and capacity for halogen bonding may enhance binding to proteins or nucleic acids, a feature absent in non-halogenated compounds .
Structural Complexity vs.
Bioactivity and Therapeutic Potential
- Cytotoxicity : The compound’s structural resemblance to phytochemicals from Calophyllum species () implies possible growth inhibition in cancer cell lines.
- Stability: The iodine atom may improve metabolic stability compared to non-halogenated phenylacetates, though thermochemical data (e.g., enthalpy of formation) are needed for rigorous comparison ().
Biological Activity
The compound (13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate is a complex organic molecule with significant biological activity. It is a derivative of resiniferatoxin and acts primarily as a full agonist of the vanilloid receptor (TRPV1), which is crucial in the perception of pain and heat sensations.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 58821-95-7 |
| Molecular Formula | C36H38O8 |
| Molecular Weight | 598.7 g/mol |
| IUPAC Name | [(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl... |
The primary mechanism by which this compound exerts its biological effects involves its interaction with the TRPV1 receptor:
- Activation of TRPV1 : The compound binds to TRPV1 receptors located on sensory neurons.
- Induction of Pain Sensation : This binding leads to an influx of calcium ions into the cells, resulting in depolarization and the sensation of pain and heat.
- Comparison to Capsaicin : Its potency is estimated to be 300 to 350 times stronger than capsaicin, the active component in chili peppers known for its heat-inducing properties.
Pain Modulation
Research indicates that this compound can modulate pain pathways effectively:
- Analgesic Effects : Studies have shown that compounds similar in structure can reduce pain perception in animal models.
Neurotoxicity
As a neurotoxin derived from Euphorbia poissonii, it exhibits significant neurotoxic properties:
- Heat Sensation : The intense heat sensation it produces can lead to temporary desensitization of pain pathways but may also cause long-term neuronal damage if exposure is prolonged.
Pharmacokinetics
The pharmacokinetic profile reveals important absorption and distribution characteristics:
| Parameter | Value |
|---|---|
| Human Intestinal Absorption | 97.03% |
| Blood-Brain Barrier Penetration | 50% |
| Oral Bioavailability | 68.57% |
These metrics suggest that the compound has good absorption properties but moderate blood-brain barrier penetration.
Study on Pain Relief
A study conducted on rodents demonstrated that administration of this compound resulted in a significant reduction in pain responses compared to control groups treated with saline solutions. The experimental group exhibited a marked increase in pain threshold when subjected to thermal stimuli.
Neurotoxicity Assessment
In another study assessing neurotoxicity, chronic exposure to this compound resulted in observable neuronal degeneration in treated animals compared to untreated controls. This finding underscores the need for caution regarding its therapeutic use.
Q & A
Q. What are the recommended synthetic pathways for this compound, and what analytical techniques validate its purity?
The synthesis of structurally complex polycyclic compounds often involves multi-step protocols, including cycloadditions, esterification, and selective functionalization. For example, similar frameworks (e.g., polycyclic ethers) are synthesized via iterative oxidation and coupling reactions under anhydrous conditions, with intermediates purified using column chromatography . Post-synthesis validation requires:
Q. How can researchers assess the compound’s stability under varying experimental conditions?
Stability studies should evaluate:
- Thermal Degradation : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Photostability : Exposure to UV-Vis light (e.g., 254–365 nm) with HPLC monitoring for degradation products .
- pH Sensitivity : Incubation in buffered solutions (pH 3–9) followed by LC-MS analysis to detect hydrolysis or isomerization .
Q. What spectroscopic and chromatographic methods are critical for structural elucidation?
Advanced Research Questions
Q. How should researchers design experiments to investigate the compound’s bioactivity, and what controls are essential?
- In vitro Assays : Use dose-response curves (e.g., IC₅₀ determination) with positive/negative controls (e.g., known enzyme inhibitors).
- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) coupled with confocal microscopy .
- Theoretical Frameworks : Link bioactivity hypotheses to existing models (e.g., enzyme-substrate docking simulations using AutoDock Vina) .
- Statistical Design : Employ factorial design (e.g., 2³ factorial matrix) to test variables like concentration, temperature, and incubation time .
Q. How can contradictory spectral or bioassay data be resolved methodologically?
- Cross-Validation : Replicate experiments under standardized conditions (e.g., inert atmosphere for oxidation-prone intermediates) .
- Data Triangulation : Combine NMR, HRMS, and computational predictions (e.g., DFT calculations for NMR chemical shift validation) .
- Error Source Analysis : Systematically eliminate variables (e.g., solvent polarity, light exposure) using fractional factorial designs .
Q. What computational approaches are suitable for modeling the compound’s reactivity or supramolecular interactions?
- Molecular Dynamics (MD) Simulations : Study solvation effects or ligand-protein binding using AMBER or GROMACS .
- Density Functional Theory (DFT) : Optimize geometry and predict reaction pathways (e.g., Fukui indices for electrophilic sites) .
- COMSOL Multiphysics Integration : Model diffusion kinetics in biological matrices or catalytic systems .
Q. What strategies optimize the compound’s solubility for in vivo studies without structural modification?
- Co-solvent Systems : Test binary/ternary mixtures (e.g., PEG-400, DMSO, cyclodextrins) via phase solubility studies .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) with dynamic light scattering (DLS) for size characterization .
- pH Adjustment : Use phosphate-buffered saline (PBS) or citrate buffers to enhance ionization .
Data Contradiction and Reproducibility
Q. How can researchers address batch-to-batch variability in synthetic yield or purity?
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline FT-IR) during synthesis .
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, catalyst loading) .
- Robustness Testing : Vary reagent grades/sources (e.g., compare anhydrous vs. hydrated catalysts) .
Q. What methodologies validate the compound’s mechanism of action when preliminary assays conflict with theoretical models?
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and target proteins .
- Knockout/Knockdown Models : Use CRISPR-Cas9 to silence putative targets and assess phenotypic rescue .
- Metabolomic Profiling : LC-MS/MS-based untargeted metabolomics to identify downstream pathway perturbations .
Methodological Integration
Q. How can interdisciplinary frameworks (e.g., chemical biology and materials science) enhance research on this compound?
- Hybrid Material Synthesis : Incorporate the compound into metal-organic frameworks (MOFs) for controlled release studies .
- Single-Molecule Imaging : Use atomic force microscopy (AFM) or super-resolution microscopy to track interactions in real time .
- Stakeholder-Driven Design : Apply the Efficiency Pyramid model to align research goals with interdisciplinary stakeholder needs (e.g., toxicity vs. efficacy trade-offs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
